N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a methoxyphenylcarbonyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using benzene and an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methoxyphenylcarbonyl Moiety: The methoxyphenylcarbonyl group can be introduced through a nucleophilic substitution reaction, using a methoxyphenylcarbonyl chloride and an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, ethers.
Scientific Research Applications
N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamide: Similar structure but with a benzothiazole ring instead of a pyrrolidine ring.
N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,3-benzoxazole-2-carboxamide: Contains a benzoxazole ring, offering different chemical reactivity and biological activity.
N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,3-benzimidazole-2-carboxamide: Features a benzimidazole ring, which may result in distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-[(2-methoxybenzoyl)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-28-18-10-6-5-9-17(18)21(27)23-12-11-22-20(26)15-13-19(25)24(14-15)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
MFYRACXJQCWSDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.